2,5-dideoxy-2,5-imino-D-altritol
Overview
Description
2,5-dideoxy-2,5-imino-D-altritol is a type of iminosugar . Iminosugars are compounds that have been synthesized from aldose sugars . This particular iminosugar has been synthesized from D-tagatose . It is a powerful competitive inhibitor of α-galactosidase A and has shown promise as a pharmacological chaperone for the treatment of Fabry disease .
Synthesis Analysis
The synthesis of 2,5-dideoxy-2,5-imino-D-altritol involves a combination of Vasella-reductive-amination and carbamate annulation methodology . This methodology was initially developed for the synthesis of pyrrolidines and piperidines from aldose sugars . The synthesis of 2,5-dideoxy-2,5-imino-D-altritol was carried out over 7 steps and resulted in a 22% yield from D-tagatose . This is currently the most efficient synthesis of this iminosugar .Molecular Structure Analysis
The molecular formula of 2,5-dideoxy-2,5-imino-D-altritol is C6H13NO4 . The molecular weight is 163.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,5-dideoxy-2,5-imino-D-altritol include the formation of primary amines directly from in situ formed ketones under protecting-group-free conditions . The reductive amination reaction is influenced by both steric and electronic effects .Physical And Chemical Properties Analysis
2,5-dideoxy-2,5-imino-D-altritol is an off-white solid . More detailed physical and chemical properties may be available in specific databases or scientific literature.Scientific Research Applications
1. Pharmacological Chaperone for Fabry Disease
2,5-Dideoxy-2,5-imino-D-altritol (DIA) is recognized as a potent competitive inhibitor of α-galactosidase A, offering significant potential as a pharmacological chaperone in treating Fabry disease. The synthesis of DIA has been optimized, providing a more efficient production process for this important compound (Hunt-Painter, Stocker, & Timmer, 2018).
2. Glycosidase Inhibition
DIA demonstrates notable inhibitory effects on various glycosidases. It has been synthesized and evaluated for its potential in biological applications, particularly as a glycosidase inhibitor, which is significant in the development of treatments for diseases and conditions where glycosidase activity plays a role (Chikkanna & Han, 2004).
3. Enzyme Inhibition in Herbicide Design
2,5-Dideoxy-2,5-imino-D-mannitol has shown efficacy as an inhibitor of the pyrophosphate-fructose-6-phosphate-1-phosphotransferase (PFP) enzyme. This property underlines its potential utility in the rational design of herbicides, offering a novel approach to agricultural chemical development (Chorghade, Cseke, & Liu, 1994).
4. Thermostability Improvement in Enzyme Therapy
Research indicates that DIA can improve the thermostability of α-Gal A in vitro. Furthermore, it significantly increases intracellular α-Gal A activity in Fabry R301Q lymphoblasts. This suggests that DIA can act as a specific pharmacological chaperone, promoting the efficient transport and maturation of the mutant enzyme, which is crucial in enzyme replacement therapies for genetic disorders (Kato et al., 2010).
Future Directions
properties
IUPAC Name |
(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYHYHZGDNWFIF-KAZBKCHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(N1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437432 | |
Record name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4R,5R)-2,5-Bis(hydroxymethyl)pyrrolidine-3,4-diol | |
CAS RN |
172823-15-3 | |
Record name | (2R,3S,4R,5R)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172823-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3S,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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